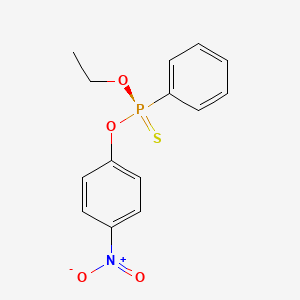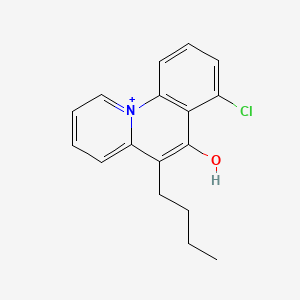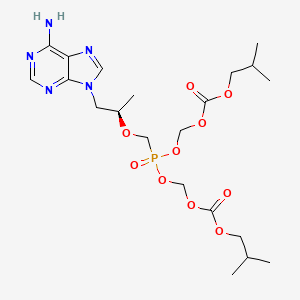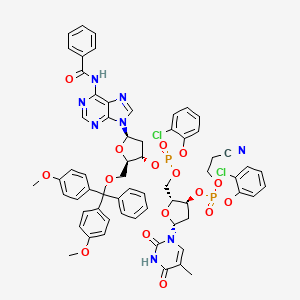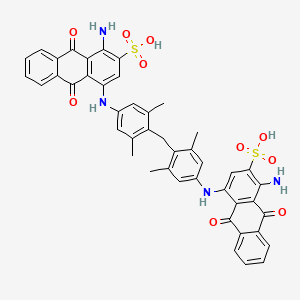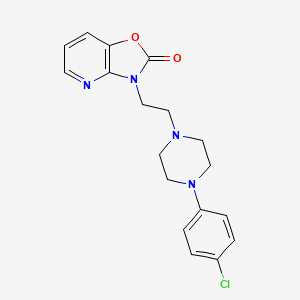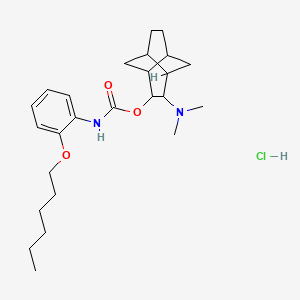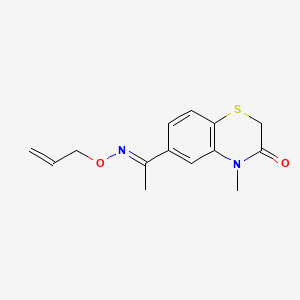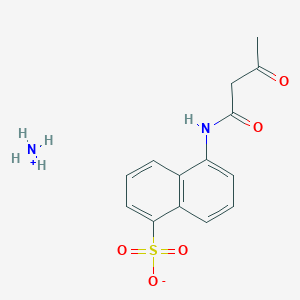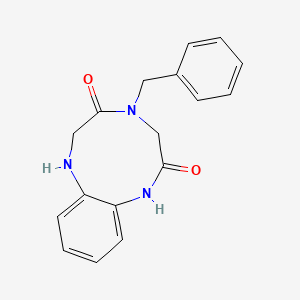
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione is a complex organic compound with a unique structure that includes a benzotriazonine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the benzotriazonine ring, followed by the introduction of the phenylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzotriazonine ring.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,6,7-Tetrahydro-4-(methyl)-1H-1,4,7-benzotriazonine-2,5-dione: Similar structure but with a methyl group instead of a phenylmethyl group.
3,4,6,7-Tetrahydro-4-(ethyl)-1H-1,4,7-benzotriazonine-2,5-dione: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione is unique due to its specific phenylmethyl substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
130604-28-3 |
|---|---|
Molekularformel |
C17H17N3O2 |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
4-benzyl-1,2,5,7-tetrahydro-1,4,7-benzotriazonine-3,6-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-12-20(11-13-6-2-1-3-7-13)17(22)10-18-14-8-4-5-9-15(14)19-16/h1-9,18H,10-12H2,(H,19,21) |
InChI-Schlüssel |
REACKCFXHYUNQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(CC(=O)NC2=CC=CC=C2N1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



